molecular formula C17H18FNO B12277061 [1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanol

[1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanol

Cat. No.: B12277061
M. Wt: 271.33 g/mol
InChI Key: SKMTWNVNSUZXQN-UHFFFAOYSA-N
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Description

[1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanol: is a chemical compound with a unique structure that includes a diphenylmethyl group, a fluoro-substituted azetidine ring, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Diphenylmethyl Group: The diphenylmethyl group is attached through a nucleophilic substitution reaction.

    Addition of the Methanol Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: It may serve as a probe in biological studies to investigate enzyme activities or receptor interactions.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the diphenylmethyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    [1-(Diphenylmethyl)-3,3-difluoroazetidine]: A similar compound with two fluoro groups instead of one.

    Modafinil: A compound with a diphenylmethyl moiety, used as a cognitive enhancer.

    Pyrrolidine Derivatives: Compounds with a similar azetidine ring structure, used in various medicinal applications.

Uniqueness:

    Fluoro Substitution: The presence of a single fluoro group in [1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanol provides unique reactivity and binding properties compared to other similar compounds.

Properties

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

(1-benzhydryl-3-fluoroazetidin-3-yl)methanol

InChI

InChI=1S/C17H18FNO/c18-17(13-20)11-19(12-17)16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2

InChI Key

SKMTWNVNSUZXQN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CO)F

Origin of Product

United States

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